molecular formula C7H10O B15216112 Bicyclo[3.1.1]heptan-6-one

Bicyclo[3.1.1]heptan-6-one

Cat. No.: B15216112
M. Wt: 110.15 g/mol
InChI Key: PRYQFQZVQNNVJP-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The structure consists of a seven-membered ring fused with a three-membered ring, with a ketone functional group at the bridgehead position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptan-6-one can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane, followed by cyclization to form the bicyclic structure . Another method includes the crossed-aldol condensation reaction of aromatic aldehydes with ketones such as cyclohexanone, leading to the formation of α,β-unsaturated ketones, which can then undergo intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of catalytic methods and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.

Mechanism of Action

Bicyclo[3.1.1]heptan-6-one can be compared with other bicyclic ketones such as bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.2]octan-2-one. These compounds share similar rigid structures but differ in ring size and functionalization, leading to variations in their chemical reactivity and applications . This compound is unique due to its specific ring fusion and the position of the ketone group, which imparts distinct properties and reactivity.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptan-2-one
  • Bicyclo[2.2.2]octan-2-one
  • Bicyclo[3.3.1]nonan-2-one

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C7H10O/c8-7-5-2-1-3-6(7)4-5/h5-6H,1-4H2

InChI Key

PRYQFQZVQNNVJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C2=O

Origin of Product

United States

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